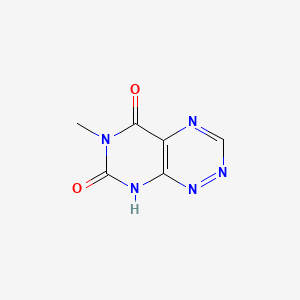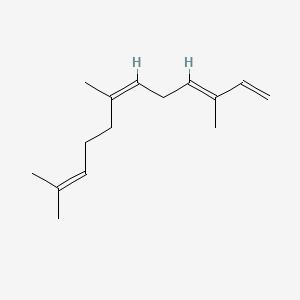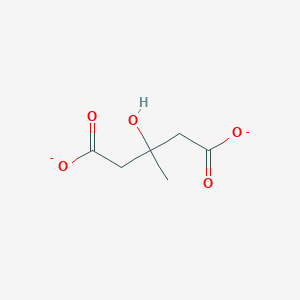
3-Hydroxy-3-methylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-methylglutarate(2-) is a dicarboxylic acid dianion that results from the removal of a proton from both of the carboxylic acid groups of 3-hydroxy-3-methylglutaric acid. It has a role as a human metabolite and a plant metabolite. It is a dicarboxylic acid dianion and a 3-hydroxydicarboxylate(2-). It derives from a glutarate(2-). It is a conjugate base of a 3-hydroxy-3-methylglutarate(1-).
Scientific Research Applications
Wine Aroma Precursors
3-Hydroxy-3-methylpentanedioate is involved in the formation of wine aromas. Gracia-Moreno et al. (2015) optimized a method for determining the concentration of hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. These acids influence the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Solubility Research
Research by Yang and Wang (2011) explored the solubility of 3-carboxy-3-hydroxypentanedioic acid in various solvents. This study is crucial for understanding the chemical's behavior in different environments and can inform its use in various applications (Yang & Wang, 2011).
Endophytic Fungus Metabolites
Xiao et al. (2014) identified metabolites from the endophytic Botryosphaeria dothidea, including derivatives of this compound. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, demonstrating the compound's relevance in pharmaceutical research (Xiao et al., 2014).
Polyketide Synthase Research
Harris et al. (1998) conducted a study on the synthesis of 3-hydroxy-2-methylpentanoic acid and its derivatives, providing insights into the substrate selectivity of polyketide synthase (PKS) domains. This research contributes to understanding the role of these compounds in PKS and their potential in synthesizing new pharmaceuticals (Harris et al., 1998).
Atmospheric Chemistry
Jaoui et al. (2005) investigated organic tracer compounds from monoterpenes in atmospheric particulate matter, identifying compounds including this compound. This study aids in understanding the compound's role in atmospheric chemistry and environmental impact (Jaoui et al., 2005).
Properties
Molecular Formula |
C6H8O5-2 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
3-hydroxy-3-methylpentanedioate |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
InChI Key |
NPOAOTPXWNWTSH-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)[O-])(CC(=O)[O-])O |
Canonical SMILES |
CC(CC(=O)[O-])(CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


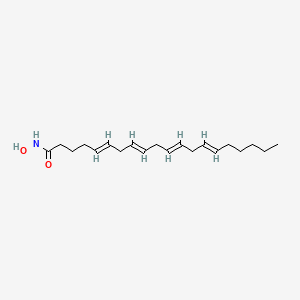
![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
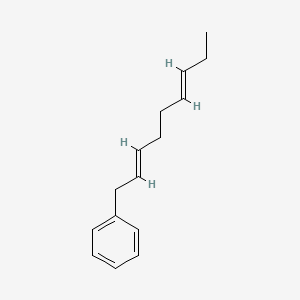
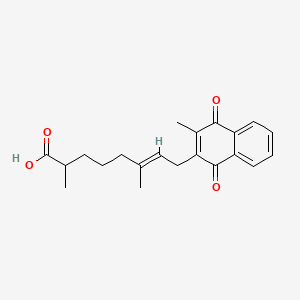

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
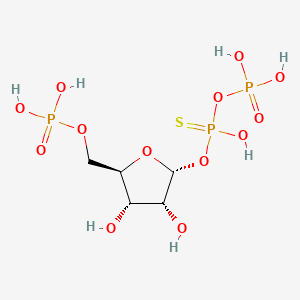
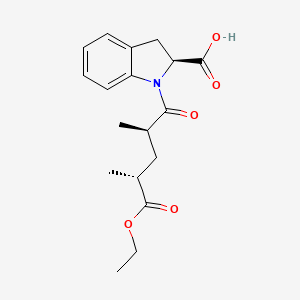
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
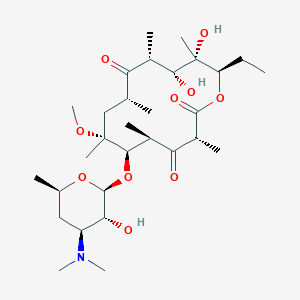
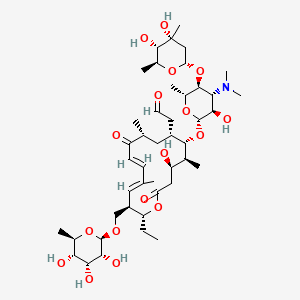
![4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B1240049.png)
